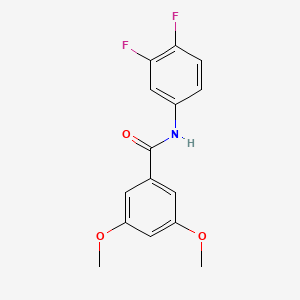

N-(3,4-difluorophenyl)-3,5-dimethoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds involves acylation reactions, where an amine reacts with an acyl chloride in a suitable solvent such as tetrahydrofuran (THF). For instance, the synthesis of N-3-hydroxyphenyl-4-methoxybenzamide involved the acylation of 3-aminophenol with 4-methoxybenzoyl chloride in THF (Karabulut et al., 2014). Such methodologies could be adapted for the synthesis of N-(3,4-difluorophenyl)-3,5-dimethoxybenzamide.

Molecular Structure Analysis

The molecular structure of similar compounds has been determined through single crystal X-ray diffraction and Density Functional Theory (DFT) calculations. For example, the molecular structure of N-(2,3-Difluorophenyl)-2-fluorobenzamide was elucidated using X-ray diffraction, revealing coplanar aromatic rings and the orientation of the central amide group influenced by hydrogen bonds (Hehir & Gallagher, 2023).

Wissenschaftliche Forschungsanwendungen

Polymorph Discovery and Mechanical Properties

Research on polymorphs of similar compounds, such as N-(3,5-difluorophenyl)-2,4-difluorobenzamide, has shown the importance of short, linear C-H⋅⋅⋅F intermolecular interactions in the solid state. The ability to regulate the formation of these polymorphs through differential scanning calorimetry highlights their potential in designing materials with specific thermal and mechanical properties (Mondal et al., 2017).

Synthesis and Characterization of Novel Polyimides

Some novel aromatic polyimides synthesized from related compounds demonstrate improved solubility and thermal stability. These materials, exhibiting a wide range of degradation temperatures and glass transition temperatures, suggest applications in high-performance polymers and coatings (Butt et al., 2005).

Understanding Molecular Aggregation

Studies on isomer grids involving difluorophenylbenzamides reveal the role of fluorine in aggregation and complex C-F/C-H disorder. This research contributes to a better understanding of molecular interactions and aggregation, which is vital for designing drugs and materials with tailored properties (Mocilac et al., 2016).

Molecular Structure Modeling

The structural determination of similar compounds through X-ray diffraction and DFT calculations sheds light on the influence of intermolecular interactions on molecular geometry. This knowledge is crucial for the design and synthesis of molecules with desired physical and chemical properties (Karabulut et al., 2014).

Tumor Proliferation Imaging

Radiolabeled benzamide analogues, including compounds structurally related to N-(3,4-difluorophenyl)-3,5-dimethoxybenzamide, have been developed for imaging tumor proliferation with PET. These compounds show promise for evaluating the proliferative status of solid tumors, highlighting their potential in diagnostic and therapeutic applications (Dehdashti et al., 2013).

Wirkmechanismus

Target of Action

N-(3,4-difluorophenyl)-3,5-dimethoxybenzamide, also known as Oprea1_311136, is a compound that primarily targets Succinate Dehydrogenase Inhibitors (SDHIs) . SDHIs are one of the fastest-growing fungicide categories for plant protection .

Mode of Action

The compound interacts with its targets by inhibiting the activity of SDHIs . This interaction results in changes in the biochemical pathways of the target organisms, leading to their inhibition .

Biochemical Pathways

The affected biochemical pathway is the succinate dehydrogenase pathway . The inhibition of this pathway leads to the disruption of the energy production in the target organisms, thereby inhibiting their growth and proliferation .

Pharmacokinetics

It is known that the compound has a rapid absorption and formation of its main active metabolite . The peak plasma concentration and area under the plasma concentration-time curve increase in an apparently dose-proportional manner, indicating linear pharmacokinetics . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

The molecular and cellular effects of N-(3,4-difluorophenyl)-3,5-dimethoxybenzamide’s action include changes in the structure of mycelia and cell membrane . It can increase both the intracellular reactive oxygen species level and mitochondrial membrane potential . These changes lead to the inhibition of the growth and proliferation of the target organisms .

Eigenschaften

IUPAC Name |

N-(3,4-difluorophenyl)-3,5-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13F2NO3/c1-20-11-5-9(6-12(8-11)21-2)15(19)18-10-3-4-13(16)14(17)7-10/h3-8H,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRYLWCHMYUOWLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NC2=CC(=C(C=C2)F)F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13F2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4-difluorophenyl)-3,5-dimethoxybenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(5-cyclobutyl-1,3,4-oxadiazol-2-yl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5510323.png)

![4-[5-(2-chloro-4-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5510329.png)

![N-[2-(5-cyclopentyl-1,2,4-oxadiazol-3-yl)ethyl]-1-ethyl-3-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B5510332.png)

![2-(1-naphthyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B5510335.png)

![2-methyl-4-[4-({methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenyl]-2-butanol](/img/structure/B5510343.png)

![N-ethyl-N'-[4-(4-pyridinylmethyl)phenyl]thiourea](/img/structure/B5510345.png)

![N-{(3S*,4R*)-1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5510357.png)

![4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(phenylacetyl)-1-piperazinyl]pyrimidine](/img/structure/B5510359.png)

![N'-[(2-chloro-3-quinolinyl)methylene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide](/img/structure/B5510361.png)

![3,5-dimethyl-N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5510371.png)

![[bis(4-methylphenyl)phosphoryl]acetic acid](/img/structure/B5510391.png)

![1-(2-methyl-5-{[2-(1,3-thiazol-2-yl)-1-piperidinyl]carbonyl}phenyl)-2-imidazolidinone](/img/structure/B5510407.png)

![3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-N-[(2-propoxy-1-naphthyl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5510411.png)